Catpb

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound has garnered significant interest in scientific research due to its ability to modulate receptor activity, making it a valuable tool in studying metabolic and inflammatory processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CATPB involves several key steps:

Formation of the amide bond: The reaction between 3-chlorophenylacetic acid and an appropriate amine under amide coupling conditions.

Introduction of the trifluoromethyl group: This step involves the use of a trifluoromethylating agent to introduce the trifluoromethyl group onto the phenyl ring.

Final coupling: The intermediate products are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

CATPB undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: The aromatic rings in this compound can undergo substitution reactions, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Key Findings:

- Inhibition of Calcium Signaling : Studies have shown that CATPB inhibits the transient rise in intracellular calcium levels triggered by agonists like Cmp1 and acetate in neutrophils, suggesting its potential role in modulating inflammatory responses .

- Concentration-Dependent Effects : The compound demonstrates concentration-dependent antagonism, effectively blocking FFA2-mediated responses at varying concentrations .

Pharmacological Studies

This compound has been utilized in pharmacological research to investigate its effects on immune cell behavior. Its ability to inhibit FFA2R has implications for understanding inflammatory diseases and developing therapeutic strategies.

- Case Study : In a study assessing the effects of this compound on human neutrophils, it was found to significantly reduce chemotaxis induced by specific agonists, highlighting its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Drug Development

The compound's antagonistic properties make it a candidate for drug development aimed at targeting FFA2R-related pathways. Given the receptor's involvement in metabolic regulation and inflammation, this compound could lead to novel treatments for metabolic disorders.

- Experimental Insights : Researchers have employed this compound in high-throughput screening assays to identify other compounds with similar or enhanced antagonistic activity against FFA2R .

Data Tables

| Application Area | Description | Findings |

|---|---|---|

| Pharmacology | Investigating immune modulation via FFA2R inhibition | Reduced neutrophil chemotaxis |

| Drug Development | Screening for novel FFA2R antagonists | Identification of compounds with similar activity |

| Biochemical Research | Understanding calcium signaling pathways in immune cells | Inhibition of calcium rise by this compound |

Mechanism of Action

CATPB exerts its effects by binding to the free fatty acid receptor 2 (FFA2), acting as an inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in downstream signaling pathways such as the inhibition of acetate-induced MAPK signaling and the increase in forskolin-induced cAMP production . The molecular targets and pathways involved include the modulation of intracellular calcium levels and the inhibition of NADPH oxidase activity .

Comparison with Similar Compounds

Similar Compounds

TUG-1375: Another antagonist of the free fatty acid receptor 2.

4-CMTB: An allosteric agonist of the free fatty acid receptor 2.

Uniqueness

CATPB is unique due to its high selectivity for human FFA2 over mouse FFA2, making it particularly valuable for human-specific studies. Its ability to act as an inverse agonist, rather than just an antagonist, provides additional insights into receptor modulation and signaling pathways .

Biological Activity

CATPB (CAS: 1322598-09-3), or acetamidophenylbutanoate, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the free fatty acid receptor 2 (FFA2), also known as GPR43. This receptor plays a significant role in mediating the effects of short-chain fatty acids and is implicated in various metabolic and inflammatory diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Pharmacological Profile

This compound exhibits inverse agonist and antagonist activities specifically against human FFA2. It does not demonstrate similar efficacy in mouse or rat models, highlighting its selectivity for human receptors . Its potency has been characterized in several studies, with notable findings summarized in the following table.

| Parameter | Value |

|---|---|

| pKi (FFA2) | 7.87 |

| IC50 (cAMP assay) | 4 nM |

| IC50 (GTPγS assay) | 4 nM |

| Selectivity (FFA3) | >10,000-fold |

| Half-life (iv admin) | 24 min |

| Bioavailability (po admin) | 44% |

This compound functions primarily as an antagonist at the FFA2 receptor. It inhibits the intracellular calcium rise induced by acetate and other FFA2 agonists in neutrophils, which is critical for understanding its role in inflammatory responses. The compound's ability to inhibit neutrophil activation and migration suggests that it may counteract inflammatory processes mediated by FFA2 .

Case Studies and Experimental Findings

-

Inhibition of Neutrophil Activation :

In a study investigating the effects of this compound on neutrophil activation, it was found that this compound could completely inhibit propionate-induced migration and respiratory burst in human neutrophils. This was evidenced by dose-response curves showing an eight-fold increase in potency compared to previous antagonists . -

Pharmacokinetic Properties :

The pharmacokinetic profile of this compound has been evaluated in animal models, revealing favorable absorption and distribution characteristics. For instance, after intravenous administration at 5 mg/kg, this compound exhibited a half-life of 24 minutes and an area under the curve (AUC) indicating significant systemic exposure . -

SAR Investigations :

Structure-activity relationship (SAR) studies have shown that modifications to the carboxylic acid group of this compound can enhance its potency significantly. For example, bioisosteric replacements led to the discovery of compounds with over ten-fold increased potency compared to this compound itself .

Properties

IUPAC Name |

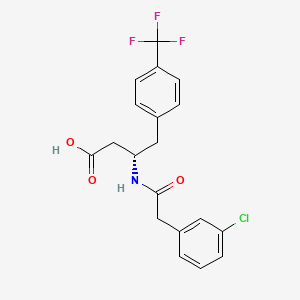

(3S)-3-[[2-(3-chlorophenyl)acetyl]amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO3/c20-15-3-1-2-13(8-15)10-17(25)24-16(11-18(26)27)9-12-4-6-14(7-5-12)19(21,22)23/h1-8,16H,9-11H2,(H,24,25)(H,26,27)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSIJVVNNGXEKE-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.